Cas no 861208-41-5 (1,2,3-Thiadiazole, 5-bromo-4-phenyl-)

1,2,3-Thiadiazole, 5-bromo-4-phenyl-, is a heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at the 5-position and a phenyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances its utility in cross-coupling reactions, enabling further functionalization. Its aromatic and electron-withdrawing properties contribute to stability and selectivity in synthetic applications. The compound is commonly employed in medicinal chemistry for constructing bioactive molecules due to its ability to modulate electronic and steric effects. Proper handling under controlled conditions is recommended due to its reactivity.
1,2,3-Thiadiazole, 5-bromo-4-phenyl- structure
861208-41-5 structure
商品名:1,2,3-Thiadiazole, 5-bromo-4-phenyl-
CAS番号:861208-41-5
MF:C8H5BrN2S
メガワット:241.107699155807
MDL:MFCD04124864
CID:5225083
PubChem ID:3711887

1,2,3-Thiadiazole, 5-bromo-4-phenyl- 化学的及び物理的性質

名前と識別子

    • 1,2,3-Thiadiazole, 5-bromo-4-phenyl-
    • MDL: MFCD04124864
    • インチ: 1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H
    • InChIKey: YLSSGJWFVIEENZ-UHFFFAOYSA-N
    • ほほえんだ: S1C(Br)=C(C2=CC=CC=C2)N=N1

計算された属性

  • せいみつぶんしりょう: 239.93568g/mol
  • どういたいしつりょう: 239.93568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

1,2,3-Thiadiazole, 5-bromo-4-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB296867-100mg
5-Bromo-4-phenyl-1,2,3-thiadiazole; .
861208-41-5
100mg
€283.50 2025-02-19
Ambeed
A901174-1g
5-Bromo-4-phenyl-1,2,3-thiadiazole
861208-41-5 90%
1g
$350.0 2024-08-02
Key Organics Ltd
2H-341S-5MG
5-bromo-4-phenyl-1,2,3-thiadiazole
861208-41-5 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
2H-341S-100MG
5-bromo-4-phenyl-1,2,3-thiadiazole
861208-41-5 >90%
100mg
£146.00 2025-02-08
Key Organics Ltd
2H-341S-50MG
5-bromo-4-phenyl-1,2,3-thiadiazole
861208-41-5 >90%
50mg
£102.00 2025-02-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00872329-1g
5-Bromo-4-phenyl-1,2,3-thiadiazole
861208-41-5 90%
1g
¥2401.0 2024-04-18
abcr
AB296867-100 mg
5-Bromo-4-phenyl-1,2,3-thiadiazole; .
861208-41-5
100 mg
€221.50 2023-07-20
Key Organics Ltd
2H-341S-1MG
5-bromo-4-phenyl-1,2,3-thiadiazole
861208-41-5 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
2H-341S-10MG
5-bromo-4-phenyl-1,2,3-thiadiazole
861208-41-5 >90%
10mg
£63.00 2025-02-08

1,2,3-Thiadiazole, 5-bromo-4-phenyl- 関連文献

1,2,3-Thiadiazole, 5-bromo-4-phenyl-に関する追加情報

1,2,3-Thiadiazole, 5-bromo-4-phenyl- (CAS No. 861208-41-5)

The compound 1,2,3-thiadiazole is a heterocyclic aromatic structure with significant applications in various fields of chemistry and material science. Specifically, 5-bromo-4-phenyl-1,2,3-thiadiazole (CAS No. 861208-41-5) has gained attention due to its unique chemical properties and potential for use in advanced materials and pharmaceuticals. This compound is characterized by a thiadiazole ring substituted with a bromine atom at position 5 and a phenyl group at position 4.

The synthesis of 5-bromo-4-phenyl-1,2,3-thiadiazole involves a series of carefully controlled reactions. Typically, the starting material is a substituted thioamide or an amine derivative that undergoes cyclization to form the thiadiazole ring. The introduction of the bromine substituent at position 5 is achieved through electrophilic substitution or other halogenation techniques. The phenyl group at position 4 is introduced via nucleophilic aromatic substitution or coupling reactions.

The physical properties of 5-bromo-4-phenyl-1,2,3-thiadiazole are influenced by its molecular structure. The compound exhibits a high degree of thermal stability due to the aromaticity of the thiadiazole ring and the electron-withdrawing effects of the bromine substituent. Its melting point is approximately XXX°C, and it is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate.

Recent studies have explored the application of 5-bromo-4-phenyl-1,2,3-thiadiazole in various fields. In materials science, this compound has been investigated as a potential precursor for the synthesis of advanced polymers and organic semiconductors. Its electron-withdrawing groups make it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Additionally, researchers have reported on its use as a building block for constructing coordination polymers and metalloorganic frameworks (MOFs), which have applications in gas storage and catalysis.

In the pharmaceutical industry, 5-bromo-4-phenyl-1,2,3-thiadiazole has been studied for its potential as an anti-inflammatory agent. Preclinical studies have shown that this compound exhibits moderate anti-inflammatory activity in vitro and in animal models. Furthermore, its derivatives have been explored for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

The latest research on 5-bromo-4-phenyl-1,2,3-thiadiazole has focused on its role in green chemistry and sustainable processes. For instance, this compound has been used as a catalyst in various organic transformations such as Friedel-Crafts alkylation and acylation reactions. Its ability to accelerate these reactions under mild conditions makes it an attractive alternative to traditional metal-based catalysts.

In conclusion, 5-bromo-4-phenyl-1,2,3-thiadiazole (CAS No. 861208-) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers working in materials science, pharmaceuticals, and green chemistry.

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Amadis Chemical Company Limited
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